molecular formula C18H19N3O5S2 B3206391 N-(furan-2-ylmethyl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide CAS No. 1040668-37-8

N-(furan-2-ylmethyl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide

Cat. No.: B3206391
CAS No.: 1040668-37-8
M. Wt: 421.5 g/mol
InChI Key: UFEWYWBHOPUBIE-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide is a complex organic compound that features a furan ring, a thiazole ring, and a sulfonamide group

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S2/c1-25-14-5-7-16(8-6-14)28(23,24)21-18-20-13(12-27-18)4-9-17(22)19-11-15-3-2-10-26-15/h2-3,5-8,10,12H,4,9,11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEWYWBHOPUBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the sulfonamide group, and finally, the attachment of the furan ring. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the sulfonamide group may produce the corresponding amine derivative.

Scientific Research Applications

N-(furan-2-ylmethyl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, while the thiazole and furan rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide
  • N-(furan-2-ylmethyl)-3-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)propanamide

Uniqueness

N-(furan-2-ylmethyl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.

Biological Activity

N-(furan-2-ylmethyl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide is a complex organic compound notable for its unique structural features, which include a furan moiety, a thiazole ring, and a sulfonamide group. These components suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Chemical Structure and Properties

The compound has the following molecular formula: C18H19N3O5S, with a molecular weight of approximately 421.5 g/mol. The presence of functional groups such as the furan and thiazole rings enhances its biological activity potential.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit notable antimicrobial activity. For instance, derivatives containing thiazole rings, like N-(4-methoxyphenyl)-N'-(thiazol-2-yl)urea, have shown efficacy against various bacterial strains. The sulfonamide group is also associated with antibacterial properties, as seen in sulfamethoxazole, which is widely used in clinical settings.

Compound NameStructural FeaturesBiological Activity
N-(4-methoxyphenyl)-N'-(thiazol-2-yl)ureaThiazole ringAntimicrobial
N-benzyl-thiazole derivativesThiazole ringAntimicrobial
SulfamethoxazoleSulfonamide groupAntibacterial

The unique combination of the furan moiety with both thiazole and sulfonamide groups in this compound may enhance its biological activity compared to simpler analogs.

Enzyme Inhibition Studies

Recent studies have highlighted the potential of compounds containing furan and thiazole structures as inhibitors of key enzymes involved in disease processes. For example, derivatives of furan have been explored as inhibitors of SARS-CoV-2 main protease (M pro), showcasing their ability to interfere with viral replication mechanisms. The IC50 values for some related compounds were reported as low as 1.55 μM, indicating strong inhibitory activity .

Case Studies and Research Findings

  • Antiviral Activity : A study on related furan derivatives demonstrated significant inhibition of SARS-CoV-2 M pro, suggesting that modifications to the furan structure can yield potent antiviral agents. The structure-activity relationship (SAR) studies emphasized the importance of specific functional groups for maintaining inhibitory potency .
  • Cytotoxicity Assessment : Compounds similar to this compound were evaluated for cytotoxic effects on cell lines such as Vero and MDCK. Results indicated low cytotoxicity (CC50 > 100 μM), supporting their potential as therapeutic agents without significant toxicity concerns .
  • Comparative Analysis : A comparative study involving various thiazole-containing compounds revealed that those with additional furan or sulfonamide groups exhibited enhanced antimicrobial and antiviral activities compared to their simpler counterparts. This suggests that the structural complexity may play a crucial role in biological efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(furan-2-ylmethyl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide
Reactant of Route 2
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N-(furan-2-ylmethyl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide

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